![molecular formula C10H8ClNO3 B13658764 Ethyl 7-Chlorobenzo[c]isoxazole-3-carboxylate](/img/structure/B13658764.png)
Ethyl 7-Chlorobenzo[c]isoxazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 7-Chlorobenzo[c]isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, which is known for its five-membered heterocyclic structure containing one oxygen and one nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-Chlorobenzo[c]isoxazole-3-carboxylate typically involves a (3 + 2) cycloaddition reaction. This reaction is carried out between an alkyne, which acts as a dipolarophile, and a nitrile oxide, which serves as the dipole . The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production methods for this compound are still under development, with a focus on optimizing yield and purity while minimizing waste and environmental impact. The use of continuous flow reactors and green chemistry principles are being investigated to achieve these goals .
化学反応の分析
Types of Reactions
Ethyl 7-Chlorobenzo[c]isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the compound, enhancing its biological activity.
Reduction: This reaction can modify the compound’s structure, potentially leading to new derivatives with different properties.
Substitution: This reaction involves replacing one functional group with another, allowing for the creation of a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized isoxazole compounds .
科学的研究の応用
Ethyl 7-Chlorobenzo[c]isoxazole-3-carboxylate has several scientific research applications, including:
作用機序
The mechanism of action of Ethyl 7-Chlorobenzo[c]isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation or disrupt bacterial cell wall synthesis .
類似化合物との比較
Ethyl 7-Chlorobenzo[c]isoxazole-3-carboxylate can be compared with other similar compounds, such as:
Sulfamethoxazole: An antibiotic with a similar isoxazole structure.
Muscimol: A compound that acts as a GABA receptor agonist.
Ibotenic Acid: A neurotoxin with a similar isoxazole core.
These compounds share the isoxazole core but differ in their functional groups and biological activities, highlighting the unique properties of this compound .
特性
分子式 |
C10H8ClNO3 |
|---|---|
分子量 |
225.63 g/mol |
IUPAC名 |
ethyl 7-chloro-2,1-benzoxazole-3-carboxylate |
InChI |
InChI=1S/C10H8ClNO3/c1-2-14-10(13)9-6-4-3-5-7(11)8(6)12-15-9/h3-5H,2H2,1H3 |
InChIキー |
ZKNSCWYHNXPWFY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C2C=CC=C(C2=NO1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


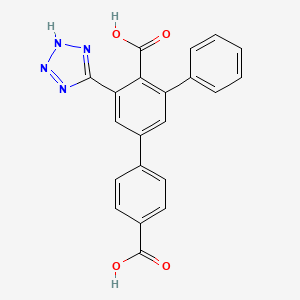


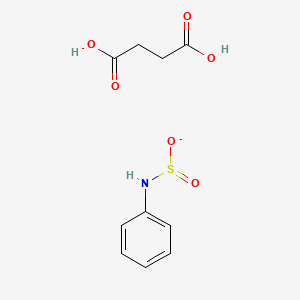



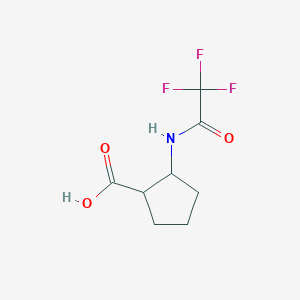
![tert-Butyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B13658748.png)
![2-[3-(2-aminoethyl)-6-bromo-1H-indol-1-yl]acetamide](/img/structure/B13658760.png)
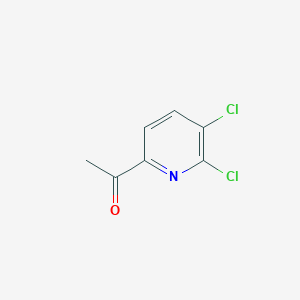
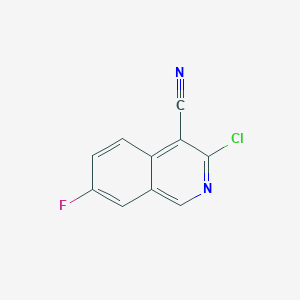
![Ethyl 5-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13658769.png)

